5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic compound featuring multiple heterocyclic rings, including furan and thiophene
Properties
IUPAC Name |
5-[furan-2-ylmethyl(2-thiophen-2-ylethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-19(12-15(13-20(23)24)18-6-3-11-27-18)21(14-16-4-1-9-25-16)8-7-17-5-2-10-26-17/h1-6,9-11,15H,7-8,12-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDVZVDLILQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carboxylic acid with 2-thiophenylethylamine under controlled conditions. The reaction may require the use of coupling reagents such as DMT/NMM/TsO- or EDC, and the process can be optimized using microwave-assisted synthesis to achieve higher yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale synthesis using reactors designed for high-throughput chemical reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: Furan-2-methanol, thiophene-2-methanol.
Substitution: Halogenated derivatives of furan and thiophene.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Furan-2-carboxylic acid
Thiophene-2-carboxylic acid
2-Thiophenylethylamine
Furan-2-methanol
Thiophene-2-methanol
Uniqueness: This compound is unique due to its combination of furan and thiophene rings, which provides distinct chemical and biological properties compared to similar compounds
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Biological Activity
5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a furan moiety, thiophene rings, and a pentanoic acid backbone, which contribute to its unique properties. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
- Antioxidant Properties : Its structure suggests possible antioxidant capabilities, which may help in reducing oxidative stress in cells.
- Interaction with Receptors : Preliminary studies suggest that it may interact with certain cellular receptors, influencing signaling pathways related to inflammation and cancer progression.
Antitumor Activity
A study investigated the antitumor effects of derivatives similar to this compound. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian Cancer) | 28.7 | 15.1 | - |
These results indicate a broad-spectrum antitumor activity, suggesting that the compound may be effective against multiple cancer types .
Inhibition Studies
Inhibition studies have shown that at concentrations around 50 μM, the compound can significantly reduce the secretion of specific proteins associated with tumor growth and metastasis. For instance, it was observed that it downregulated the expression of the major activator involved in cancer cell proliferation .
Case Study 1: Anticancer Efficacy
In a controlled study involving mouse splenocytes, a derivative of this compound demonstrated a remarkable ability to rescue immune cells from apoptosis induced by tumor microenvironment factors. At a concentration of 100 nM, it restored immune function by approximately 92%, highlighting its potential as an immunomodulatory agent .
Case Study 2: Metabolic Disorders
Another study focused on the compound's ability to modulate metabolic pathways related to obesity and diabetes. It was found that administration of the compound led to decreased levels of triglycerides and improved insulin sensitivity in diabetic models . This suggests its potential utility in treating metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
